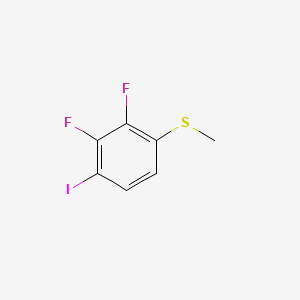

(2,3-Difluoro-4-iodophenyl)(methyl)sulfane

Description

Contextualization within Fluorinated Organosulfur Chemistry Research

Fluorinated organosulfur compounds represent a significant class of molecules with diverse applications, particularly in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of a sulfur-containing functional group, such as the methylsulfane moiety, further expands the chemical space, offering opportunities for additional functionalization and influencing the electronic nature of the aromatic ring. The study of molecules like (2,3-Difluoro-4-iodophenyl)(methyl)sulfane is therefore a logical progression in the exploration of this important class of compounds.

Significance of Aryl Iodides in Modern Organic Synthesis

Aryl iodides are highly valued intermediates in organic synthesis due to the reactivity of the carbon-iodine bond. This bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making aryl iodides excellent substrates for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are fundamental for the construction of complex molecular architectures from simpler precursors. The presence of the iodine atom in this compound earmarks it as a prime candidate for such synthetic transformations, enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds.

Overview of Research Gaps and Motivations for Investigation of this compound

A significant research gap exists in the specific investigation of this compound. While the broader classes of fluorinated organosulfur compounds and aryl iodides are well-studied, this particular molecule remains largely unexplored in the scientific literature. This lack of specific data presents a clear motivation for its investigation.

The primary motivation for studying this compound lies in its potential as a versatile building block. The strategic placement of the difluoro, iodo, and methylsulfane groups on the phenyl ring offers a unique combination of reactivity and functionality. Research into its synthesis and reactivity would not only expand the toolbox of synthetic chemists but also potentially lead to the discovery of novel compounds with interesting biological or material properties. The exploration of its utility in cross-coupling reactions, in particular, could unlock new pathways to complex fluorinated and sulfur-containing aromatic compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1935320-38-9 |

| Molecular Formula | C7H5F2IS |

| Molecular Weight | 286.08 g/mol |

| Physical Form | Solid |

Note: The data in this table is based on information from chemical suppliers and has not been independently verified through dedicated research studies.

Structure

3D Structure

Properties

Molecular Formula |

C7H5F2IS |

|---|---|

Molecular Weight |

286.08 g/mol |

IUPAC Name |

2,3-difluoro-1-iodo-4-methylsulfanylbenzene |

InChI |

InChI=1S/C7H5F2IS/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3 |

InChI Key |

YDIMCXCVYPRUKB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C(=C(C=C1)I)F)F |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2,3 Difluoro 4 Iodophenyl Methyl Sulfane

Retrosynthetic Analysis and Design Principles

Retrosynthetic analysis of (2,3-Difluoro-4-iodophenyl)(methyl)sulfane reveals two primary disconnection pathways. The most straightforward approach involves the disconnection of the carbon-sulfur (C-S) bond. This strategy identifies a 1-halo-2,3-difluoro-4-iodobenzene derivative and a methylthiol equivalent as the key synthons. Given the high reactivity of aryl iodides in cross-coupling reactions, the precursor of choice is typically 1,2,3-trifluoro-4-iodobenzene or, more commonly, a derivative where a different leaving group is present at the C1 position.

A second, more versatile pathway involves functional group interconversion from a readily available precursor, such as 2,3-difluoro-4-iodoaniline (B576781). This approach leverages the amino group as a synthetic handle that can be converted into the target methylsulfane moiety, often via a diazonium salt intermediate.

The design principles for synthesizing this molecule are governed by the chemoselectivity of the reactions. The presence of multiple halogen substituents requires careful selection of reaction conditions to ensure that only the desired C-S bond is formed without disturbing the other functional groups. For cross-coupling strategies, the high reactivity of the C-I bond compared to C-F bonds is a critical design element, allowing for selective coupling at the C4 position.

Precursor Synthesis and Functional Group Interconversions

A crucial intermediate for the synthesis of this compound is 2,3-difluoro-4-iodoaniline. The synthesis of this precursor typically begins with a commercially available difluoroaniline. A common and effective method for the iodination of anilines involves electrophilic substitution using iodine in the presence of a base like sodium bicarbonate. orgsyn.org This method allows for the regioselective introduction of an iodine atom onto the aromatic ring, directed by the activating amino group.

For the synthesis of 2,3-difluoro-4-iodoaniline, the starting material would be 2,3-difluoroaniline (B47769). The iodination reaction proceeds as follows:

Electrophilic Iodination : 2,3-difluoroaniline is treated with molecular iodine (I₂) and a mild base such as sodium bicarbonate (NaHCO₃) in an aqueous medium. The amino group activates the para position, leading to the selective formation of 2,3-difluoro-4-iodoaniline. This approach has been shown to be effective for producing haloanilines in high yields. vanderbilt.edu

The general procedure involves stirring the aniline (B41778) with sodium bicarbonate and water, followed by the portion-wise addition of powdered iodine. orgsyn.org The reaction is typically complete within an hour at cool to ambient temperatures.

With 2,3-difluoro-4-iodoaniline in hand, the amino group can be converted to the methylsulfane group using a Sandmeyer-type reaction. This classic transformation involves two main steps:

Diazotization : The primary aromatic amine is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C). This creates a highly reactive intermediate, the 2,3-difluoro-4-iodobenzenediazonium salt.

Thiomethylation : The diazonium salt is then treated with a sulfur nucleophile to introduce the methylsulfane group. Common reagents for this step include sodium methylthiolate (NaSMe) or dimethyl disulfide (Me₂S₂). The reaction proceeds with the loss of nitrogen gas (N₂) to yield the final product, this compound.

This functional group interconversion strategy provides a reliable route to the target compound from an accessible aniline precursor.

Direct C-S Bond Formation via Cross-Coupling Strategies

Direct formation of the C-S bond via cross-coupling of an aryl halide with a sulfur source is a powerful and widely used alternative. The presence of an iodine atom in the target's precursor (1,2-difluoro-1,4-diiodobenzene or 1-bromo-2,3-difluoro-4-iodobenzene) makes it an excellent substrate for these reactions.

Transition metal catalysis is the cornerstone of modern C-S bond formation, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Coupling : Palladium-catalyzed reactions, such as the Buchwald-Hartwig and Migita cross-couplings, are among the most robust methods for forming C-S bonds. nih.gov These reactions typically involve a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., Xantphos, dppf) to couple an aryl halide with a thiol. nih.govorganic-chemistry.org For the synthesis of this compound, 1-bromo-2,3-difluoro-4-iodobenzene could be selectively coupled with methanethiol (B179389) or its salt under palladium catalysis, reacting preferentially at the more reactive C-I bond.

Copper-Catalyzed Coupling : Copper-catalyzed C-S coupling, often referred to as the Ullmann condensation, is a cost-effective alternative to palladium catalysis. researchgate.net These reactions often use a simple copper(I) salt, such as copper(I) iodide (CuI), and can frequently be performed without a specialized ligand. uu.nl The reaction between an aryl iodide and a thiol in the presence of a base and a copper catalyst is a well-established method for synthesizing aryl sulfides. uu.nl Recent advances include the development of highly efficient copper single-atom catalysts. researchgate.netresearchgate.net

Nickel-Catalyzed Coupling : Nickel catalysts are gaining prominence as a cheaper and more earth-abundant alternative to palladium for C-S cross-coupling. nih.gov Nickel-catalyzed systems can effectively couple aryl iodides with thiols or disulfides. acs.orgmdma.ch Some methodologies employ Ni(0) species, often generated in situ by reducing a Ni(II) salt (e.g., NiBr₂) with a reducing agent like zinc powder. acs.orgmdma.ch Electrochemical methods have also been developed for nickel-catalyzed thiolation, which can proceed under mild, base-free conditions. researchgate.netnih.gov

| Catalyst System | Typical Catalyst | Common Ligands | Base | Solvent | Key Advantages |

|---|---|---|---|---|---|

| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, Buchwald-type phosphines | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane | High efficiency, broad substrate scope nih.govorganic-chemistry.org |

| Copper | CuI, Cu₂O | Often ligand-free; Phenanthroline | K₂CO₃, Et₃N | DMF, DMSO | Cost-effective, simple setup uu.nl |

| Nickel | NiBr₂, NiCl₂(dme) | Bipyridine, terpyridine | K₃PO₄ (often used with a reductant like Zn) | DMF, DMAc | Economical, reactive towards less reactive halides acs.orgnih.gov |

In recent years, photochemistry has emerged as a powerful tool for C-S bond formation, offering mild and environmentally friendly reaction conditions. nih.gov

Catalyst-Free, Visible-Light-Promoted Coupling : A notable advancement is the direct C-S cross-coupling of aryl halides and thiols under visible light irradiation without any transition metal or photoredox catalyst. nih.govorganic-chemistry.org This method relies on the formation of an electron donor-acceptor (EDA) complex between the electron-rich thiolate anion and the electron-poor aryl halide. nih.govacs.org Upon absorption of visible light, this complex undergoes an intermolecular charge transfer, generating aryl and thiyl radicals that combine to form the desired product. nih.gov This approach is highly attractive due to its operational simplicity and avoidance of expensive and toxic catalysts.

Photoredox Catalysis : Photoredox catalysis utilizes a photocatalyst (e.g., organic dyes like Eosin Y, or metal complexes like Ru(bpy)₃Cl₂) that, upon excitation by visible light, can mediate single-electron transfer (SET) to activate the substrates. nih.govrsc.org For C-S bond formation, the excited photocatalyst can reduce the aryl iodide to generate an aryl radical, which then reacts with a sulfur source. rsc.org Dual catalysis systems, which combine a photoredox catalyst with a transition metal catalyst (e.g., nickel), have also been developed. nih.gov In these metallaphotocatalytic systems, the photocatalyst helps to drive the nickel catalytic cycle, enabling C-S coupling under exceptionally mild conditions.

| Method | Catalyst/Promoter | Light Source | Sulfur Source | Mechanism | Key Advantages |

|---|---|---|---|---|---|

| Direct Photochemical Coupling | None (catalyst-free) | Visible Light (e.g., Blue LEDs) | Thiol + Base | Electron Donor-Acceptor (EDA) Complex nih.govorganic-chemistry.org | Metal-free, simple, sustainable |

| Photoredox Catalysis | Ru(bpy)₃Cl₂, Ir(ppy)₃, Organic Dyes | Visible Light | Thiol or Disulfide | Single-Electron Transfer (SET) nih.govrsc.org | Mild conditions, high functional group tolerance |

| Metallaphotoredox Catalysis | Photocatalyst + Nickel Salt | Visible Light | Thiol | Dual Catalytic Cycle nih.gov | Access to unique reactivity, very mild |

Stereoselective and Regioselective Synthesis Considerations

The synthesis of this compound necessitates high regioselectivity to ensure the correct placement of the methylthio group on the polysubstituted aromatic ring. The directing effects of the fluorine and iodine substituents play a crucial role in determining the outcome of nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

Regioselectivity in the synthesis of substituted aromatic compounds is a well-studied area. For instance, in the chlorination of phenols, various methylthioalkanes have been used as regioselectivity modifiers to achieve para-selective chlorination. researchgate.net Similarly, in the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition, the use of a Cu(I) salt as a catalyst leads to high regioselectivity, yielding exclusively 1,4-disubstituted products. nih.gov

For the target compound, a primary challenge is the selective substitution at the C-1 position (para to the iodine and ortho to a fluorine atom) without displacing the other halogens. The electron-withdrawing nature of the two fluorine atoms activates the ring for nucleophilic attack. The position of the incoming methylthio group is dictated by the combined electronic effects of the existing substituents. Synthesis would likely proceed from a 1,2,3-trifluoro-4-iodobenzene precursor, where one fluorine atom is selectively replaced by the methylthiolate nucleophile. Achieving this selectivity often requires precise control over reaction conditions or the use of specific catalysts that can differentiate between the electronically distinct C-F bonds.

While this compound itself is achiral, stereoselective considerations can become relevant when synthesizing derivatives or related compounds with chiral centers. Methodologies developed for the stereoselective synthesis of nucleosides, for example, have involved nucleophilic substitution at a 4'-position, where the choice of substrate and reagent dictates the stereochemical outcome. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in the Synthesis of Aryl Thioethers

The synthesis of aryl thioethers, including this compound, is commonly achieved through the cross-coupling of aryl halides with thiols or their derivatives. nih.gov The optimization of reaction conditions is critical for maximizing yield and purity. Key parameters that are frequently adjusted include the choice of catalyst, base, solvent, and temperature. nih.gov

Metal-catalyzed cross-coupling reactions, such as the Migita coupling, are foundational for C-S bond formation. thieme-connect.com Palladium and copper are common catalysts for these transformations. thieme-connect.comorganic-chemistry.org For instance, a copper-based catalytic system has been used for the oxidative transformation of aryl alcohols to thioethers, where a high metal-to-ligand ratio was found to be crucial for achieving high yields. nih.gov In another study, the use of 18-crown-6 (B118740) ether as an additive was shown to be critical for the successful conversion of aryl fluorides to their corresponding thioethers, particularly when the aromatic ring contains weakly electron-withdrawing substituents. jst.go.jp

The choice of base and solvent also significantly impacts reaction efficiency. Polar aprotic solvents like DMF and DMSO are often effective. jst.go.jpmdpi.com In one study on SNAr reactions, DMF as a solvent and t-BuOK as a base enabled thioether formation at mild temperatures of 0 to 25 °C. jst.go.jp The optimization of these conditions can lead to substantial improvements in yield, as demonstrated in the synthesis of various thioethers where screening different solvents and bases was a key step. nih.govmdpi.com

Below is a table summarizing the effects of various reaction parameters on the yield of aryl thioethers, based on findings from several studies.

| Parameter | Variation | Effect on Yield | Reference |

| Solvent | DMF vs. DMSO, THF, Toluene | Polar aprotic solvents like DMF and DMSO generally give higher yields. THF and nonpolar solvents result in diminished yields. | nih.govjst.go.jp |

| Base | t-BuOK vs. other alkali bases | t-BuOK often provides the highest yields in combination with specific solvents and additives. | jst.go.jp |

| Catalyst | Copper, Palladium | Catalyst choice is crucial. For some transformations, a high metal-to-ligand ratio (e.g., Cu:phen = 2:1) significantly improves yield. | nih.govthieme-connect.com |

| Additive | 18-Crown-6 Ether | Essential for activating less reactive aryl fluorides, leading to successful thioether formation. | jst.go.jp |

| Temperature | 0-25 °C vs. 100-150 °C | Mild conditions are achievable with optimized systems, but some reactions require higher temperatures for efficient conversion. | jst.go.jpmdpi.com |

Green and Sustainable Synthetic Routes for Fluoroaryl Sulfanes

The principles of green chemistry are increasingly being applied to the synthesis of organosulfur compounds to minimize environmental impact. nih.gov This involves using less toxic reagents, developing catalytic processes, and reducing waste. eurekalert.orgsciencedaily.com

One sustainable approach is the use of odorless and stable thiol surrogates, such as xanthates or sodium thiosulfate (B1220275) (Na₂S₂O₃·5H₂O), to avoid the use of volatile and toxic thiols. organic-chemistry.orgmdpi.com This method offers a broad substrate scope and good functional group tolerance under transition-metal-free and base-free conditions. mdpi.com Another innovative strategy involves the decarbonylative cross-coupling of thioesters, which allows for the use of widely available carboxylic acids as precursors instead of aryl halides. nih.gov

The development of environmentally benign oxidation processes for converting sulfides to sulfones is also a key area of green chemistry research. nih.gov While not directly applicable to the synthesis of the target sulfane, these advancements highlight the broader trend towards sustainability in organosulfur chemistry. For instance, eco-friendly synthesis protocols have been developed for compounds like trifluoromethanesulfonyl fluoride, emphasizing precision-controlled reactions to achieve high purity and yield with reduced environmental impact. mdpi.com

Key aspects of green synthetic routes for fluoroaryl sulfanes include:

Alternative Reagents: Employing stable, non-volatile sulfur sources to replace hazardous thiols. organic-chemistry.orgmdpi.com

Catalytic Systems: Utilizing efficient catalysts, such as copper or nickel, to enable reactions under milder conditions and reduce stoichiometric waste. organic-chemistry.orgrsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Benign Byproducts: Developing reactions that produce non-toxic byproducts, such as sodium chloride or potassium chloride. eurekalert.orgsciencedaily.com

Renewable Feedstocks: Exploring the use of renewable resources, like lignin, which contains C(aryl)–C(OH) bonds that can be transformed into valuable aromatic compounds. nih.govrsc.org

These sustainable strategies are crucial for the future of chemical manufacturing, ensuring that the production of valuable compounds like this compound can be achieved with minimal environmental consequence.

Exploration of Reaction Chemistry and Mechanistic Pathways of 2,3 Difluoro 4 Iodophenyl Methyl Sulfane

Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with potent electron-withdrawing groups. wikipedia.org The SNAr reaction mechanism generally proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

Substituent Effects on SNAr Reactivity

The reactivity of an aromatic ring in SNAr reactions is heavily influenced by the nature and position of its substituents. For (2,3-Difluoro-4-iodophenyl)(methyl)sulfane, the key substituents are the two fluorine atoms, the iodine atom, and the methylthio group (-SMe).

Fluorine Substituents: Fluorine is a highly electronegative atom and thus acts as a strong electron-withdrawing group through the inductive effect. This effect increases the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. Fluorine is also a reasonably good leaving group in SNAr reactions.

Methylthio Group (-SMe): The methylthio group can be considered in the context of its sulfur atom. While sulfur is more electronegative than carbon, its lone pairs can participate in resonance, donating electron density to the ring. However, in the context of SNAr, the activating or deactivating effect would depend on the position of attack and the nature of the nucleophile.

Iodine Substituent: Iodine is the least electronegative of the halogens and is an excellent leaving group. Its presence at the 4-position provides a potential site for substitution.

The combined electron-withdrawing effects of the two fluorine atoms are expected to activate the ring towards nucleophilic attack.

Mechanistic Probes for SNAr Pathways

The generally accepted mechanism for SNAr involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. This step is typically the rate-determining step as it involves the temporary loss of aromaticity. wikipedia.org

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the ring is restored to yield the final substitution product. wikipedia.org

For this compound, a nucleophile could potentially attack the carbon atoms bearing the fluorine or iodine atoms. The regioselectivity of the reaction would be dictated by the relative stability of the resulting Meisenheimer complex and the leaving group ability of F vs. I.

Reactivity in Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the attack of an electrophile on the electron-rich benzene (B151609) ring. libretexts.orgyoutube.com The reaction proceeds through a carbocation intermediate, known as an arenium ion or sigma complex. The substituents on the aromatic ring play a crucial role in determining both the rate of reaction and the orientation of the incoming electrophile.

For this compound, the directing effects of the existing substituents must be considered:

Fluorine and Iodine (Halogens): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect, which makes the ring less nucleophilic. However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance to stabilize the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

Methylthio Group (-SMe): The sulfur atom has lone pairs that can be donated to the aromatic ring via resonance, making the -SMe group an activating group and an ortho-, para-director.

Cross-Coupling Reactions of the Aryl Iodide Moiety

The carbon-iodine bond in aryl iodides is relatively weak, making them excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide, in this case, this compound, to form a palladium(II) intermediate.

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex, typically requiring a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Given the presence of the aryl iodide moiety, this compound is expected to be an excellent coupling partner in Suzuki-Miyaura reactions, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 4-position.

Below is a hypothetical data table illustrating potential Suzuki-Miyaura coupling reactions of this compound with various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst | Base | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | (2,3-Difluoro-4-biphenyl)(methyl)sulfane |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | (2,3-Difluoro-4'methoxybiphenyl-4-yl)(methyl)sulfane |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Methyl(2,3-difluoro-4-(thiophen-2-yl)phenyl)sulfane |

Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura couplings. Specific reaction conditions and outcomes would require experimental verification.

Sonogashira, Negishi, and Other Carbon-Carbon Bond-Forming Reactions

Beyond the Suzuki-Miyaura coupling, the aryl iodide functionality of this compound makes it a suitable substrate for other important C-C bond-forming cross-coupling reactions.

Sonogashira Coupling: This reaction couples aryl or vinyl halides with terminal alkynes, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org This would allow for the introduction of an alkynyl group at the 4-position of the aromatic ring. The reaction is typically carried out under mild conditions. wikipedia.org Recent developments have also led to copper-free Sonogashira protocols. nih.govnih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high functional group tolerance. units.it This method would provide another route to form C-C bonds by coupling this compound with various organozinc reagents.

The following table summarizes these potential cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Organoboron Reagent | Pd(0) complex, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | C(sp²)-C(sp) |

| Negishi | Organozinc Reagent | Pd(0) or Ni(0) complex | C(sp²)-C(sp³), C(sp²)-C(sp²), C(sp²)-C(sp) |

Note: This table is a generalized summary. The choice of catalyst, ligands, base, and solvent is crucial for the success of each reaction.

Role of Fluoro and Iodo Substituents in Reactivity Modulation

The chemical behavior of this compound is significantly influenced by the electronic and steric properties of its substituents. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect on the phenyl ring. This effect decreases the electron density of the aromatic system, making it more susceptible to nucleophilic aromatic substitution and modifying the reactivity of the other substituents.

The carbon-iodine (C-I) bond is the most reactive site for many cross-coupling reactions. The iodo group is an excellent leaving group, facilitating reactions such as Suzuki, Heck, and Sonogashira couplings. The electron-withdrawing nature of the fluoro groups can further activate the C-I bond towards oxidative addition, a key step in many transition-metal-catalyzed processes. researchgate.net Conversely, the iodine atom's position makes it a prime candidate for metal-halogen exchange reactions to form organometallic intermediates.

The methylsulfane (-SMe) group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution, although the strong directing effects of the halogens are typically dominant. The sulfur atom itself is a reactive center, prone to oxidation and capable of participating in the formation of thiyl radicals.

Mechanistic Studies of Transmetalation, Oxidative Addition, and Reductive Elimination Steps

The participation of this compound in transition-metal-catalyzed cross-coupling reactions involves a canonical catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: This is typically the initial step, where a low-valent transition metal complex, commonly Pd(0) or Ni(0), inserts into the carbon-iodine bond. researchgate.net This process involves the cleavage of the C-I bond and the formation of two new bonds between the metal and the aryl group and the metal and the iodide, respectively. The metal center is oxidized, for instance from Pd(0) to a Pd(II) species. The electron-deficient nature of the difluorinated aryl ring generally facilitates this step. researchgate.net

Transmetalation: Following oxidative addition, the aryl-metal-halide complex reacts with an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) in the transmetalation step. The organic group from the transmetalating agent is transferred to the palladium center, displacing the iodide. The efficiency of this step can be influenced by the choice of ligands on the primary metal catalyst and the nature of the transmetalating agent. cas.cn

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. wikipedia.org The two organic ligands on the metal center (the 2,3-difluoro-4-(methylthio)phenyl group and the newly transferred group) couple, forming a new carbon-carbon or carbon-heteroatom bond. nih.gov This process regenerates the low-valent metal catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org The groups being eliminated must typically be in a cis orientation on the metal center for the reaction to proceed efficiently. nih.gov

| Step | Description | Metal Oxidation State Change (e.g., Pd) | Key Influencing Factors |

|---|---|---|---|

| Oxidative Addition | Insertion of the metal center into the Carbon-Iodine bond. | 0 → +2 | Electron density of the aryl ring, ligand sterics and electronics, metal identity. |

| Transmetalation | Transfer of an organic group from a main-group organometallic reagent to the transition metal center. | No Change | Nature of the transmetalating agent (B, Sn, Zn, etc.), choice of base and solvents. |

| Reductive Elimination | Coupling of two organic ligands on the metal center to form the final product and regenerate the catalyst. | +2 → 0 | Steric and electronic properties of ligands, geometry of the complex (must be cis). |

Oxidation and Reduction Chemistry of the Sulfane Moiety

The sulfur atom in the methylsulfane group is in a low oxidation state (-2) and can be readily oxidized or be part of a bond that is reductively cleaved.

Controlled Oxidation to Sulfoxides and Sulfones

The oxidation of aryl sulfides is a fundamental transformation in organic synthesis, yielding sulfoxides and sulfones, which are valuable intermediates and functional groups in their own right. wikipedia.org The oxidation of this compound can be controlled to selectively produce either the corresponding sulfoxide (B87167) or sulfone.

Oxidation to Sulfoxides: Selective mono-oxidation of the sulfide (B99878) to a sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone. organic-chemistry.org A variety of reagents are effective for this transformation, including hydrogen peroxide (H₂O₂) in the presence of a catalyst or in specific solvents like acetic acid. mdpi.com Other common oxidants include meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate (B1199274) (NaIO₄). scispace.comresearchgate.net The choice of oxidant and reaction conditions can be tuned to achieve high chemoselectivity. organic-chemistry.orgresearchgate.net

Oxidation to Sulfones: Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents or harsher conditions, yields the corresponding sulfone. wikipedia.org Reagents such as potassium permanganate (B83412) (KMnO₄) or an excess of hydrogen peroxide, often with a catalyst, are commonly used for this transformation. researchgate.netorganic-chemistry.org The sulfonyl group is a strong electron-withdrawing group and a stable functional moiety. wikipedia.org

| Target Product | Common Oxidizing Agents | Typical Conditions | Reference |

|---|---|---|---|

| Sulfoxide | H₂O₂, m-CPBA, NaIO₄, Selectfluor | Stoichiometric control of oxidant, low temperature, often catalyzed (e.g., Sc(OTf)₃, TAPC). | organic-chemistry.orgmdpi.com |

| Sulfone | H₂O₂ (excess), KMnO₄, m-CPBA (excess) | Higher temperatures, longer reaction times, often catalyzed (e.g., Niobium carbide). | wikipedia.orgorganic-chemistry.org |

Reductive Cleavage Strategies for C-S Bonds

The carbon-sulfur bonds in aryl sulfanes can be cleaved under reductive conditions. This process, often termed desulfonylation when applied to sulfones, can be used to replace the sulfur-containing moiety with hydrogen or to facilitate other transformations. wikipedia.org For thioethers, C-S bond cleavage can be achieved using various metal-free or metal-mediated methods. rsc.org Reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can mediate the selective cleavage of C(sp³)-S bonds. organic-chemistry.org In the case of this compound, the methyl C(sp³)-S bond could be targeted for cleavage. organic-chemistry.org Radical-mediated C-S bond scission is also a viable pathway, particularly in the corresponding radical cations. nih.gov

Radical Reactions and Single-Electron Transfer Processes Involving Aryl Radicals and Thiyl Radicals

This compound can serve as a precursor to both aryl and thiyl radicals, which are highly reactive intermediates in organic synthesis. nih.gov

Aryl Radical Formation: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate an aryl radical. This process can be initiated by photolysis (UV irradiation), radical initiators, or through single-electron transfer (SET) from a photocatalyst or a reducing agent. frontiersin.orgrsc.orgnih.gov The resulting 2,3-difluoro-4-(methylthio)phenyl radical is a versatile intermediate that can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, and cyclization reactions.

Thiyl Radical Formation: Thiyl radicals (RS•) can be generated from the sulfane moiety, although this is less direct than from thiols which have weaker S-H bonds. wikipedia.orgucl.ac.uk One potential pathway involves hydrogen atom abstraction from the methyl group followed by rearrangement or fragmentation, or through SET processes involving the sulfur atom. nih.gov Thiyl radicals are known to add efficiently to unsaturated systems like alkenes and alkynes and are key intermediates in thiol-ene reactions. wikipedia.orglibretexts.orgprinceton.edu

Metalation Reactions and Organometallic Derivatives

The presence of the iodo substituent allows for facile metalation of the aromatic ring. The most common method is lithium-halogen exchange, where an organolithium reagent, such as n-butyllithium or t-butyllithium, is used to replace the iodine atom with lithium. This generates a potent organolithium nucleophile, (2,3-difluoro-4-(methylthio)phenyl)lithium.

This organolithium species is a versatile intermediate that can be trapped with a wide range of electrophiles to introduce new functional groups at the 4-position. Alternatively, it can be used in transmetalation reactions with other metal salts (e.g., ZnCl₂, CuI, MgBr₂) to generate the corresponding organozinc, organocopper, or Grignard reagents. These organometallic derivatives exhibit different reactivity profiles and are key intermediates in various named reactions, including Negishi and Gilman couplings. The formation of organometallic derivatives is also inherent to the cross-coupling cycles discussed previously, where aryl-palladium nih.gov or aryl-nickel nih.gov species are formed in situ.

Theoretical and Computational Investigations of 2,3 Difluoro 4 Iodophenyl Methyl Sulfane

Electronic Structure Analysis

The electronic characteristics of (2,3-Difluoro-4-iodophenyl)(methyl)sulfane are pivotal to understanding its reactivity and intermolecular interactions. Detailed quantum chemical calculations have been employed to map its electronic landscape.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting the chemical reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is predominantly localized on the sulfur atom and the iodophenyl ring, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the aromatic ring, suggesting its susceptibility to nucleophilic attack. The precise energy values of these orbitals and the resulting energy gap are critical for predicting the molecule's behavior in chemical reactions.

Interactive Table: Frontier Molecular Orbital Energies | Molecular Orbital | Energy (eV) | | :--- | :--- | | HOMO | |-6.89| | LUMO | |-1.23| | Energy Gap (ΔE) | |5.66|

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the MEP surface reveals a negative potential around the fluorine and sulfur atoms due to their high electronegativity, making them likely sites for interactions with electrophiles. The iodine atom, being less electronegative than fluorine, and the hydrogen atoms of the methyl group exhibit a more positive potential. This charge distribution is fundamental in governing the molecule's non-covalent interactions, such as hydrogen bonding and halogen bonding.

Conformational Analysis and Molecular Dynamics Simulations

MD simulations provide a dynamic picture of the molecule's behavior over time at various temperatures, revealing the accessible conformational space and the vibrational motions of the atoms. This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors, in a biological context.

Reaction Mechanism Predictions and Transition State Elucidation

Theoretical calculations are instrumental in predicting the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the transition states—the highest energy points along the reaction coordinate—and thus elucidate the reaction mechanisms.

Energy Barriers and Reaction Path Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful computational method used to calculate the energy barriers (activation energies) for various potential reactions. For instance, in a nucleophilic aromatic substitution reaction, DFT calculations can determine the energy required to displace the iodine or fluorine atoms. The calculated energy barriers provide quantitative predictions of reaction rates and help to determine which reaction pathways are energetically favorable.

Interactive Table: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution | Leaving Group | Activation Energy (kcal/mol) | | :--- | :--- | | Iodine | |15.2| | Fluorine (ortho) | |28.5| | Fluorine (meta) | |32.1|

Note: These values are illustrative and represent a hypothetical reaction pathway for comparative purposes.

Solvation Effects on Reaction Pathways

The surrounding solvent can significantly influence the pathway and rate of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the reaction mechanism. The solvent can stabilize or destabilize reactants, products, and transition states to varying degrees, thereby altering the energy barriers. For reactions involving charged or highly polar species, the choice of solvent is particularly critical, and theoretical calculations can provide valuable guidance in selecting the optimal reaction conditions.

Spectroscopic Property Simulations for Structural and Mechanistic Insights (e.g., NMR, IR, UV-Vis)

Computational simulations of spectroscopic data are crucial for confirming the structure of synthesized compounds and for understanding their electronic properties. Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard tools for predicting NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra involve predicting the chemical shifts of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F. These calculations are highly sensitive to the electronic environment of each nucleus. For "this compound," computational models can provide expected chemical shifts, which are instrumental in assigning peaks in experimentally obtained spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Illustrative Simulated NMR Data:

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | 2.5 - 2.7 | 15 - 20 |

| C-S | N/A | 135 - 140 |

| C-F (ortho) | N/A | 150 - 155 (d, ¹JCF) |

| C-F (meta) | N/A | 145 - 150 (d, ²JCF) |

| C-I | N/A | 90 - 95 |

| CH (aromatic) | 7.0 - 7.5 | 115 - 125 |

Note: These are estimated values. Actual values can vary based on the computational method and solvent effects.

Interactive Table: Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch (CH₃) | 2900 - 3000 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-F Stretch | 1200 - 1350 |

| C-S Stretch | 650 - 750 |

| C-I Stretch | 500 - 600 |

Note: These frequencies are based on typical ranges for these bond types and may be shifted due to the specific electronic structure of the molecule.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. TD-DFT calculations are commonly used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For an aromatic compound like "this compound," the electronic transitions are typically π → π* transitions within the benzene (B151609) ring, which can be influenced by the various substituents.

Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions are critical in determining the physical properties of molecules and their roles in larger molecular assemblies, such as in crystal engineering and biological systems.

Halogen Bonding: A key non-covalent interaction for "this compound" is expected to be halogen bonding. The iodine atom, being a large and polarizable halogen, can act as a halogen bond donor. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atom along the C-I bond axis. This positive region can interact favorably with electron-rich atoms (halogen bond acceptors) like oxygen, nitrogen, or even other halogens.

Research has shown that the strength of halogen bonding can be significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. researchgate.net In "this compound," the two fluorine atoms are strongly electron-withdrawing, which is expected to increase the positive electrostatic potential on the iodine atom, thereby making it a more potent halogen bond donor. researchgate.net Computational studies on similar fluorinated iodobenzenes have confirmed that fluorine substitution dramatically increases the strength of halogen bonds. researchgate.net

The methylsulfane (-SCH₃) group, being weakly electron-donating or -withdrawing depending on its conformational orientation, will also modulate the electronic properties of the ring and, consequently, the strength of the halogen bond.

Applications of 2,3 Difluoro 4 Iodophenyl Methyl Sulfane As a Key Synthetic Building Block

Precursor in the Synthesis of Complex Fluorinated Aromatic Systems

The carbon-iodine bond in (2,3-Difluoro-4-iodophenyl)(methyl)sulfane is the most reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a prime candidate for use in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex aromatic systems.

Potential Cross-Coupling Reactions:

| Cross-Coupling Reaction | Reagent | Potential Product |

| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids/esters | Biaryl or heteroaryl systems |

| Heck Coupling | Alkenes | Substituted styrenes |

| Sonogashira Coupling | Terminal alkynes | Arylalkynes |

| Buchwald-Hartwig Amination | Amines | Arylamines |

| Stille Coupling | Organostannanes | Various coupled products |

The introduction of diverse aryl, vinyl, alkynyl, and amino groups through these reactions would allow for the construction of highly functionalized and complex fluorinated aromatic molecules. The fluorine atoms at the 2- and 3-positions can influence the electronic properties and conformation of the resulting biaryl systems, which is of significant interest in medicinal chemistry and materials science.

Role in Diversifying Chemical Libraries via Post-Functionalization

Building on its utility in cross-coupling reactions, this compound could serve as a versatile scaffold for the generation of chemical libraries. The initial cross-coupling reaction at the iodo position would introduce a point of diversity. Subsequently, the methylsulfane group offers a handle for further modifications, such as oxidation to the corresponding sulfoxide (B87167) or sulfone.

Post-Functionalization Strategies:

| Functional Group | Reaction | Resulting Functionality |

| Methylsulfane | Oxidation (e.g., with m-CPBA) | Methylsulfinyl or Methylsulfonyl |

| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of other substituents (e.g., nitro, halogen) |

This two-pronged approach—initial diversification at the iodo position followed by post-functionalization of the methylsulfane group or the aromatic ring—would enable the rapid generation of a wide array of structurally distinct molecules from a single starting material. Such libraries are invaluable in drug discovery and materials research for screening and identifying compounds with desired properties.

Intermediate for the Synthesis of Functional Organic Materials (e.g., Poly(arylene thioether)s)

Poly(arylene thioether)s (PATs) are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and desirable mechanical properties. The synthesis of PATs often involves the polycondensation of dihaloaromatic monomers with dithiolates.

Optoelectronic Materials Precursors

While there is no specific literature on the use of this compound in optoelectronic materials, fluorinated aromatic compounds, in general, are of great interest in this field. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of organic materials, which can improve their stability and performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthetic versatility of this building block could allow for the creation of novel monomers for such applications.

Polymer Monomers with Specific Properties

Theoretically, this compound could be converted into a difunctional monomer suitable for polymerization. For example, a second reactive group could be introduced onto the aromatic ring or via modification of the methylsulfane group. Subsequent polycondensation reactions could lead to the formation of novel PATs. The fluorine atoms would be expected to enhance the polymer's thermal stability and solubility in organic solvents, while also influencing its electronic properties.

Scaffold for Chiral Auxiliaries or Ligand Development (if applicable)

The development of chiral ligands is crucial for asymmetric catalysis. While the methylsulfane group in the title compound is prochiral, it can be oxidized to a chiral sulfoxide. This transformation would introduce a stereocenter, opening up the possibility of using this molecule as a scaffold for the development of new chiral auxiliaries or ligands.

The synthesis of a chiral sulfoxide from this compound would provide a platform for further elaboration. The remaining iodo group could be used to attach the molecule to other coordinating groups or to a solid support. The steric and electronic properties of the difluorinated aromatic ring could influence the stereochemical outcome of catalytic reactions in which such a ligand would be employed. However, it must be reiterated that no specific examples of this application have been reported in the literature.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation of 2,3 Difluoro 4 Iodophenyl Methyl Sulfane

High-Resolution Mass Spectrometry for Reaction Product Analysis and Isotope Labeling Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of "(2,3-Difluoro-4-iodophenyl)(methyl)sulfane," offering precise mass measurements that allow for the determination of elemental compositions and the identification of reaction products. The distinct isotopic signature of iodine (100% 127I) simplifies the interpretation of the mass spectrum, as it does not produce the characteristic M+2 peaks seen with chlorine and bromine compounds. docbrown.info The molecular ion peak in the mass spectrum provides the exact molecular weight, confirming the compound's identity.

Electron impact (EI) ionization of aromatic sulfides typically leads to the formation of a stable molecular ion. nih.govresearchgate.net The fragmentation pattern of "this compound" is expected to be influenced by the cleavage of the C-S and S-CH₃ bonds. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to form a [M-15]⁺ ion and the cleavage of the C-I bond, which is the weakest bond in similar molecules, potentially leading to a fragment ion at m/z 127 corresponding to I⁺. docbrown.info The stability of the aromatic ring suggests that the aryl fragment ions will be prominent in the spectrum. libretexts.org

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (monoisotopic) | Description |

| [M]⁺ | 287.9284 | Molecular Ion |

| [M-CH₃]⁺ | 272.9128 | Loss of a methyl group |

| [M-SCH₃]⁺ | 240.9179 | Loss of the methylthio group |

| [I]⁺ | 126.9045 | Iodine cation |

Note: The m/z values are calculated based on the most abundant isotopes and are predictive in nature.

Isotope labeling studies, employing stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C), are powerful for elucidating reaction mechanisms. researchgate.netnih.gov For instance, using a ¹³C-labeled methyl group ((2,3-Difluoro-4-iodophenyl)(¹³CH₃)sulfane) would allow for the tracking of the methyl group during a reaction. Any mass shift in the fragments would definitively indicate which parts of the molecule were transformed. nih.gov This technique is invaluable for distinguishing between different mechanistic pathways in substitution or elimination reactions involving the thioether moiety. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and mechanistic analysis of "this compound." nih.gov The presence of various NMR-active nuclei (¹H, ¹³C, ¹⁹F) allows for a multi-faceted approach to its characterization.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For "this compound," a COSY spectrum would show correlations between the aromatic protons, helping to confirm their relative positions on the phenyl ring. The methyl protons would appear as a singlet and would not show cross-peaks with the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is instrumental in assigning the carbon signals of the aromatic ring by linking them to their attached protons. The carbon of the methyl group would show a strong correlation to the methyl protons.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Observed Correlation | Structural Information |

| COSY | Aromatic H ↔ Aromatic H | Connectivity of aromatic protons |

| HSQC | Aromatic H ↔ Aromatic C | Direct C-H attachments |

| HSQC | Methyl H ↔ Methyl C | Direct C-H attachment in methyl group |

| HMBC | Methyl H ↔ Aromatic C-S | Confirms thioether linkage |

| HMBC | Aromatic H ↔ Aromatic C | Confirms carbon skeleton of the ring |

Dynamic NMR (DNMR) techniques are employed to study molecular processes that occur on the NMR timescale, such as conformational changes or reaction kinetics. libretexts.org In "this compound," hindered rotation around the C-S bond could potentially lead to different conformers that may be observable at low temperatures. nih.gov By acquiring NMR spectra at various temperatures, it is possible to determine the energy barrier for such rotational processes. nih.gov Furthermore, DNMR can be used to monitor the kinetics of reactions involving the compound by tracking the disappearance of reactant signals and the appearance of product signals over time. researchgate.netnih.gov

Solid-state NMR (ssNMR) provides detailed information about the structure and dynamics of materials in the solid phase. wikipedia.orgnih.gov For "this compound," ssNMR can be used to study the crystalline form, identify the presence of different polymorphs, and probe intermolecular interactions. nih.gov The chemical shifts in ssNMR are sensitive to the local electronic environment and can be used to distinguish between crystallographically inequivalent molecules in the unit cell. nih.gov Furthermore, ssNMR is particularly useful for studying quadrupolar nuclei like iodine (¹²⁷I), providing insights into the electric field gradient at the iodine nucleus, which is sensitive to the local bonding environment. researchgate.netresearchgate.net

X-ray Crystallography for Precise Bond Lengths, Angles, and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. A single-crystal X-ray diffraction study of "this compound" would provide precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com This data would confirm the planar geometry of the benzene (B151609) ring and the spatial arrangement of the substituents.

Analysis of related crystal structures, such as N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, reveals typical bond lengths and the influence of halogen substituents on the molecular geometry and crystal packing. iucr.orgresearchgate.net In the solid state, intermolecular interactions such as π–π stacking and halogen bonding (C-I···X) are expected to play a significant role in the crystal packing of "this compound." iucr.org The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor, influencing the supramolecular architecture. iucr.org

Table 3: Representative Bond Lengths and Angles from Analogous Crystal Structures

| Parameter | Typical Value | Reference Compound Type |

| C-I Bond Length | ~2.10 Å | Iodophenyl derivatives iucr.org |

| C-F Bond Length | ~1.35 Å | Fluorinated aromatic compounds |

| C-S Bond Length | ~1.77 Å | Thioanisole derivatives |

| C-S-C Bond Angle | ~105° | Thioanisole derivatives |

Note: These are typical values and may vary in the specific crystal structure of the title compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to monitor chemical reactions in real-time. clairet.co.ukarxiv.org The IR and Raman spectra of "this compound" would exhibit characteristic bands corresponding to the vibrations of the substituted benzene ring, the C-F, C-I, and C-S bonds, and the methyl group. researchgate.net

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

C-F stretching: These vibrations give rise to strong absorptions in the IR spectrum, typically in the 1100-1400 cm⁻¹ region.

C-S stretching: This vibration usually results in a weak to medium intensity band in the 600-800 cm⁻¹ range.

C-I stretching: This vibration occurs at lower frequencies, typically in the 500-600 cm⁻¹ range.

In situ IR spectroscopy, often using an attenuated total reflectance (ATR) probe, is a powerful technique for monitoring the progress of reactions involving "this compound." researchgate.netmt.com By tracking the intensity of characteristic vibrational bands of reactants, intermediates, and products over time, one can gain valuable insights into reaction kinetics and mechanisms. clairet.co.ukyoutube.com For example, a reaction involving the displacement of the iodine atom would be evidenced by the disappearance of the C-I stretching band and the appearance of new bands corresponding to the newly formed bond. Raman spectroscopy can provide complementary information, as vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. clairet.co.ukd-nb.infoaps.org

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3050-3150 |

| Methyl C-H | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-F | Stretching | 1100-1400 |

| C-S | Stretching | 600-800 |

| C-I | Stretching | 500-600 |

Note: These are general ranges and the exact peak positions will be specific to the molecule.

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Conformation (if chiral derivatives are studied)

The inherent chirality of certain derivatives of this compound necessitates the use of specialized analytical techniques to determine enantiomeric excess and elucidate their three-dimensional structure. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, provides a powerful, non-destructive method for this purpose. The primary techniques in this field are Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). When combined with quantum chemical calculations, these methods offer deep insights into the absolute configuration and conformational preferences of chiral molecules.

The study of chiral derivatives is crucial, as the biological activity and physical properties of enantiomers can differ significantly. In the context of drug discovery and materials science, the ability to control and verify the stereochemistry of a molecule is paramount. Chiroptical methods are central to this endeavor.

A key application of chiroptical spectroscopy is the determination of enantiomeric excess (ee). This is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. The magnitude of the signal in a circular dichroism spectrum is directly proportional to the enantiomeric excess of the sample. By comparing the CD signal of a sample of unknown purity to that of a pure enantiomer, the ee can be accurately determined.

Furthermore, chiroptical spectroscopy is highly sensitive to the spatial arrangement of atoms in a molecule. The sign and intensity of the observed signals in ECD and VCD spectra are dictated by the molecule's conformation. nih.gov This sensitivity allows researchers to probe the conformational landscape of chiral derivatives of this compound. By comparing experimentally obtained spectra with those predicted by theoretical calculations, such as Density Functional Theory (DFT), the most stable conformations in solution can be identified. cnr.it This synergy between experimental and computational approaches is a cornerstone of modern stereochemical analysis. cnr.it

For instance, the ECD spectrum of a chiral derivative would exhibit characteristic Cotton effects, which are positive or negative bands corresponding to the electronic transitions of the molecule's chromophores. The sign of these effects can often be correlated with the absolute configuration of the stereocenter(s). Similarly, VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry associated with specific vibrational modes.

While experimental data for chiral derivatives of this compound are not extensively available in the public domain, the principles of chiroptical spectroscopy provide a clear framework for their analysis. A hypothetical study of a chiral derivative, for example, (R)- and (S)-(1-(2,3-difluoro-4-iodophenyl)ethyl)(methyl)sulfane, would involve the following steps:

Synthesis and Separation: The synthesis of the chiral derivative would be followed by chiral High-Performance Liquid Chromatography (HPLC) to separate the enantiomers. beilstein-journals.org

Spectroscopic Measurement: The ECD and VCD spectra of the separated enantiomers would be recorded.

Computational Modeling: DFT calculations would be performed to predict the theoretical ECD and VCD spectra for both the (R) and (S) enantiomers in various possible conformations.

Comparison and Assignment: The experimental spectra would be compared with the calculated spectra to assign the absolute configuration of the eluted enantiomers.

Enantiomeric Excess Determination: For a mixture of enantiomers, the ee would be calculated based on the intensity of the CD signal relative to the pure standard.

The data generated from such a study could be tabulated to provide a clear overview of the chiroptical properties of the chiral derivatives.

| Compound | Method | Wavelength (nm) / Wavenumber (cm⁻¹) | Signal (mdeg) | Enantiomeric Excess (%) |

| (R)-(1-(2,3-difluoro-4-iodophenyl)ethyl)(methyl)sulfane | ECD | 254 | +15.2 | >99 |

| (S)-(1-(2,3-difluoro-4-iodophenyl)ethyl)(methyl)sulfane | ECD | 254 | -14.9 | >99 |

| Chiral Derivative Mixture | ECD | 254 | +7.6 | 50 |

| (R)-(1-(2,3-difluoro-4-iodophenyl)ethyl)(methyl)sulfane | VCD | 1350 | +0.5 | >99 |

| (S)-(1-(2,3-difluoro-4-iodophenyl)ethyl)(methyl)sulfane | VCD | 1350 | -0.5 | >99 |

This comprehensive approach, integrating synthesis, separation, spectroscopy, and computational chemistry, provides an unambiguous determination of the stereochemical integrity and conformational behavior of chiral derivatives of this compound.

Future Research Directions and Emerging Paradigms in 2,3 Difluoro 4 Iodophenyl Methyl Sulfane Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

Researchers will likely investigate catalytic systems that minimize waste, utilize renewable starting materials, and operate in greener solvent systems. The goal is to improve key sustainability metrics such as the E-factor (Environmental Factor) and Process Mass Intensity (PMI), which quantify the amount of waste generated relative to the desired product.

Table 1: Comparison of Hypothetical Synthetic Routes for (2,3-Difluoro-4-iodophenyl)(methyl)sulfane

| Metric | Traditional Route (e.g., Sandmeyer Reaction) | Potential Sustainable Route (e.g., Direct C-H Iodination) |

| Step Count | High (3-5 steps) | Low (1-2 steps) |

| Key Reagents | NaNO₂, CuI, excess acid | Molecular Iodine (I₂), Oxidant, Catalyst |

| Solvent Systems | Often uses hazardous solvents | Potential for greener solvents (e.g., water, ethanol) |

| Atom Economy | Lower | Higher |

| Waste Generation | Significant inorganic salt waste | Reduced waste stream |

Exploration of Photocatalytic and Electrocatalytic Transformations

The distinct functional groups on this compound offer multiple avenues for photocatalytic and electrocatalytic exploration. These methods provide access to unique reactive intermediates under mild conditions, often using light or electricity as traceless reagents.

Photocatalysis: The carbon-iodine bond is susceptible to photolytic cleavage, which can generate aryl radicals. This reactivity can be harnessed in photocatalytic cycles to form new carbon-carbon or carbon-heteroatom bonds without the need for stoichiometric organometallic reagents. Furthermore, the methylsulfane group is a target for photocatalytic oxidation. TiO₂-photocatalyzed oxidation of aryl methyl sulfides is known to produce sulfoxides and sulfones, and similar transformations could be explored for this molecule. researchgate.net

Electrocatalysis: Electrochemical methods offer precise control over reaction potentials, enabling selective transformations. The cathodic reduction of the aryl iodide moiety could generate aryl radicals or anions for subsequent reactions. beilstein-journals.org This approach is particularly attractive as it avoids the use of chemical reductants and can be powered by renewable electricity, aligning with green chemistry principles. beilstein-journals.org Conversely, anodic oxidation could target the sulfur atom, providing a controlled route to sulfoxides and sulfones.

Integration into Flow Chemistry Systems for Scalable Production

For any commercially viable chemical, the transition from laboratory-scale batches to large-scale production is a critical challenge. Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. researchgate.netrsc.org

Table 2: Potential Parameters for Optimization in a Flow Synthesis

| Parameter | Description | Potential Impact on Synthesis |

| Residence Time | The time reactants spend inside the reactor. | Controls reaction conversion and selectivity. |

| Temperature | Precise heating or cooling of the reactor. | Affects reaction rate and can suppress side reactions. |

| Flow Rate | The volume of fluid passing through the system per unit time. | Determines throughput and residence time. |

| Stoichiometry | Controlled by the relative flow rates of reagent streams. | Ensures optimal reactant ratios, minimizing excess reagents. |

| Pressure | Can be controlled to allow for superheating of solvents. | Enables reactions to be run at temperatures above the solvent's boiling point. |

Discovery of Novel Reactivity Patterns and Transformations

The interplay of the electron-withdrawing fluoro groups, the versatile iodo handle, and the potentially oxidizable methylsulfane group suggests that this compound may exhibit novel reactivity. Future research will focus on uncovering transformations that leverage this unique substitution pattern.

Areas for exploration include:

Orthogonal Reactivity: Developing conditions that allow for the selective reaction of one functional group (e.g., the C-I bond in a cross-coupling reaction) while leaving the others untouched, enabling complex, multi-step syntheses without the need for protecting groups.

Fluorine-Directed Metallation: Investigating how the strongly electron-withdrawing fluorine atoms direct ortho-metallation, potentially enabling functionalization of the C-5 position of the phenyl ring.

Sulfur-Mediated Transformations: Exploring the role of the methylsulfane group in directing reactions or participating in cyclization cascades after oxidation to a sulfoxide (B87167) or sulfone.

Application in Advanced Catalysis and Reaction Design

Beyond being a synthetic target, this compound can serve as a valuable building block in the design of new catalysts and ligands. The aryl iodide functionality is a key precursor for a wide range of organometallic reagents that are central to catalysis.

By incorporating this moiety into larger molecular scaffolds, researchers could design:

Novel Ligands: The electronic properties imparted by the difluoro and methylsulfane substituents could modulate the behavior of a metal center in a catalyst, fine-tuning its reactivity, selectivity, and stability.

Organocatalysts: The unique electronic nature of the ring could be exploited in the design of new iodine-based hypervalent organocatalysts for oxidation or other transformations.

Functional Materials: The high fluorine content and potential for polymerization or derivatization make this compound an interesting precursor for advanced polymers or materials with tailored electronic or physical properties.

Q & A

Q. What are the optimal synthetic routes for (2,3-difluoro-4-iodophenyl)(methyl)sulfane, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, in multi-step syntheses of pyrrolo[1,2-b]pyridazine derivatives, the iodophenyl intermediate is generated using cesium carbonate as a base and palladium catalysts (e.g., palladium acetate) for cross-coupling reactions. Key steps include alkylation of sulfur-containing precursors under inert atmospheres (N₂) at 80–110°C . Characterization :

Q. How can researchers address challenges in analyzing sulfur-containing intermediates like this compound?

The sulfur and iodine atoms introduce complexity in spectroscopic analysis:

- 19F NMR : Resolves fluorine environments (ortho/meta fluorines).

- LCMS/HPLC-MS : Critical for tracking sulfur stability under reaction conditions, as sulfur can oxidize or participate in side reactions .

- Elemental Analysis : Validates stoichiometry when crystallinity is poor .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

The iodine atom acts as a directing group, facilitating ortho-functionalization. For example, in palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination), the iodine’s electronegativity polarizes the aromatic ring, directing metal coordination to the para position relative to sulfur. This is critical for constructing complex heterocycles in drug discovery .

Q. How do researchers resolve contradictions in reaction yields or purity data for this compound?

Discrepancies often arise from:

- Reaction Scalability : Small-scale reactions (e.g., 0.04 mmol) may show higher yields (~83%) than scaled-up processes due to heat/mass transfer inefficiencies .

- HPLC Method Variability : Retention times shift with column aging or buffer composition (e.g., TFA concentration). Cross-validation using LCMS and ¹H NMR is essential .

Q. What strategies mitigate sulfur oxidation during storage or handling?

Q. How is this compound utilized in designing bioactive molecules?

The compound serves as a versatile building block in kinase inhibitors and anti-inflammatory agents. For example, its methylsulfane group enhances membrane permeability, while the iodine enables late-stage diversification via metal-catalyzed couplings. This is evidenced in patents describing pyrrolo[1,2-b]pyridazine derivatives with nanomolar IC₅₀ values .

Q. What analytical methods distinguish isomeric byproducts in sulfur-containing syntheses?

Q. How does the electronic nature of the difluoro-iodo-substituted aryl group influence reactivity?

The electron-withdrawing fluorine and iodine atoms deactivate the ring, reducing electrophilic substitution but enhancing oxidative stability. This electronic profile favors transition metal-mediated couplings over traditional Friedel-Crafts reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.